molecular formula C18H18N2O2S B2704766 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1351621-39-0

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2704766
CAS No.: 1351621-39-0
M. Wt: 326.41
InChI Key: CKOGBENNXYSGCZ-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of naphthalene, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common method starts with the reaction of naphthalene derivatives with thiophene derivatives under controlled conditions to form the intermediate compounds. These intermediates are then subjected to urea formation reactions, often involving the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-yl)urea: Similar structure but lacks the methyl group on the thiophene ring.

    1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(furan-2-ylmethyl)urea: Contains a furan ring instead of a thiophene ring.

    1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(benzyl)urea: Features a benzyl group instead of a thiophen-2-ylmethyl group.

Uniqueness

1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both naphthalene and thiophene moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-hydroxy-2-naphthalen-1-ylethyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(12-20-18(22)19-11-14-7-4-10-23-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-10,17,21H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOGBENNXYSGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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